molecular formula C14H15ClN2O B1273001 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate CAS No. 332360-00-6

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

Cat. No.: B1273001
CAS No.: 332360-00-6
M. Wt: 262.73 g/mol
InChI Key: APDYLFLZNGECIM-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate: is a chemical compound known for its chelating properties. It is often used in analytical chemistry, particularly for the colorimetric determination of copper. The compound is a derivative of 1,10-phenanthroline, with two methyl groups attached at the 2 and 9 positions, enhancing its chelating ability.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate plays a crucial role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules by chelating metal ions required for their catalytic activity. For instance, it forms complexes with copper ions, which can be used to study the redox properties of copper-containing enzymes. The nature of these interactions often involves the removal and chelation of metal ions, leading to the inhibition of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, it can disrupt metalloprotein functions, leading to alterations in cellular processes. For example, its interaction with zinc metallopeptidases can inhibit their activity, thereby affecting protein degradation and turnover .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for their catalytic activity. This results in the formation of inactive apoenzymes. Additionally, it can influence gene expression by altering the availability of metal ions that serve as cofactors for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a cool, dry place, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure can lead to sustained inhibition of metalloprotein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit metalloprotein activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruption of essential metal ion homeostasis and potential cytotoxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by chelating metal ions that are essential for enzyme activity. This can lead to alterations in metabolic pathways, particularly those involving metal-dependent enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its ability to form complexes with metal ions. This can affect its distribution within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where it exerts its activity. For example, its ability to chelate metal ions can lead to its accumulation in organelles involved in metal ion homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate typically involves the reaction of 1,10-phenanthroline with methylating agents. One common method is the Skraup reaction, where glycerol is dehydrated to form acrolein, which then condenses with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Skraup reactions, followed by purification steps such as recrystallization to obtain the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets analytical standards.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions, particularly copper.

    Oxidation: Can be oxidized in the presence of strong oxidizing agents.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Chelation: Typically involves metal salts like copper sulfate in aqueous solutions.

    Oxidation: Uses oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Requires electrophiles like halogens or nitro groups under acidic conditions.

Major Products:

    Chelation: Forms metal complexes like [Cu(2,9-Dimethyl-1,10-phenanthroline)2]+.

    Oxidation: Produces oxidized derivatives of the phenanthroline ring.

    Substitution: Results in substituted phenanthroline derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: Investigated for its potential in developing metal-based drugs due to its ability to form stable metal complexes.

Industry:

Comparison with Similar Compounds

Uniqueness: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is unique due to its enhanced chelating ability provided by the methyl groups at the 2 and 9 positions. This makes it particularly effective in forming stable metal complexes, which is crucial for its applications in analytical chemistry and catalysis .

Properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDYLFLZNGECIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303136-82-5, 332360-00-6
Record name Neocuproine hydrochloride monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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